molecular formula C23H26N4O5S B2515051 N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide CAS No. 921831-95-0

N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Cat. No.: B2515051
CAS No.: 921831-95-0
M. Wt: 470.54
InChI Key: WJWAVVGQVVVNKO-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
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Biological Activity

N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridazine core, which is often associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H24N4O4S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure includes:

  • A pyridazine ring that contributes to its biological activity.
  • A methoxyphenyl group that enhances its pharmacological properties.
  • A sulfamoyl group which is known for its interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, similar to other sulfamoyl derivatives.
  • Receptor Modulation : It could interact with various receptors, potentially leading to altered signaling pathways.
  • Antimicrobial Activity : The presence of the methoxyphenyl and pyridazine moieties suggests potential antimicrobial effects.

Anticancer Activity

Studies have indicated that compounds with a pyridazine core often exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

CompoundCancer Cell LineIC50 Value (µM)
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamideMCF-7 (breast cancer)27.3
N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanineHCT-116 (colon cancer)6.2

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been shown to exhibit activity against a range of pathogens, including bacteria and fungi.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide against MCF-7 cells, reporting an IC50 value of 27.3 µM, indicating significant cytotoxicity.
  • Antimicrobial Screening : Another study assessed the antimicrobial properties of related pyridazine derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into the specific mechanisms involved.

Properties

IUPAC Name

N-[4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-3-4-22(28)25-18-7-11-20(12-8-18)33(30,31)24-15-16-27-23(29)14-13-21(26-27)17-5-9-19(32-2)10-6-17/h5-14,24H,3-4,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWAVVGQVVVNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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